molecular formula C8H11NO B085904 N-(4-Ethylphenyl)hydroxylamine CAS No. 14546-38-4

N-(4-Ethylphenyl)hydroxylamine

Cat. No.: B085904
CAS No.: 14546-38-4
M. Wt: 137.18 g/mol
InChI Key: WHEWNUKTGUEMKA-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)hydroxylamine is an aromatic hydroxylamine derivative characterized by a hydroxylamine (-NHOH) group attached to a para-ethyl-substituted benzene ring. This structure confers unique physicochemical properties, including moderate nucleophilicity due to the electron-donating ethyl group, which stabilizes the aromatic system. Hydroxylamine derivatives are known for their roles in organic synthesis, biological signaling, and enzyme inhibition .

Properties

CAS No.

14546-38-4

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

N-(4-ethylphenyl)hydroxylamine

InChI

InChI=1S/C8H11NO/c1-2-7-3-5-8(9-10)6-4-7/h3-6,9-10H,2H2,1H3

InChI Key

WHEWNUKTGUEMKA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NO

Canonical SMILES

CCC1=CC=C(C=C1)NO

Other CAS No.

14546-38-4

Synonyms

Benzenamine, 4-ethyl-N-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons between N-(4-Ethylphenyl)hydroxylamine and related hydroxylamine derivatives:

Compound Substituent/Group Key Properties Biological Activity/Applications References
This compound -NHOH attached to para-ethylphenyl Moderate nucleophilicity; potential enzymatic reactivity via CYP450 pathways Limited direct data; inferred roles in metabolite synthesis or enzyme modulation
O-Ethyl hydroxylamine -NHOH with O-ethyl group Aliphatic primary amine; radical scavenging, antimicrobial activity Anti-tumor, anticancer (Duke’s database)
N-(2-Methoxyphenyl)hydroxylamine -NHOH attached to ortho-methoxyphenyl Enzymatic conversion to o-anisidine and o-aminophenol; CYP2E1-mediated metabolism Model compound for studying hepatic toxicity
VUAA1 (contains N-(4-ethylphenyl)acetamide) Acetamide with 4-ethylphenyl group Mosquito larval repellent; targets insect odorant receptors Pest control applications

Key Findings from Comparative Studies

N-(2-Methoxyphenyl)hydroxylamine undergoes CYP450-dependent reduction to o-anisidine, a process influenced by substituent position (ortho vs. para). Para-substituted derivatives like this compound may exhibit distinct metabolic stability due to reduced steric hindrance .

Biological Activity O-Ethyl hydroxylamine demonstrates antimicrobial and anticancer properties, but its N-substituted counterpart (this compound) lacks comparable documentation, suggesting divergent bioactivity profiles .

Enzymatic Interactions

  • Hydroxylamine derivatives with para-alkyl groups (e.g., ethyl) may interact differently with CYP isoforms compared to ortho-aryl or O-alkyl analogs. For example, N-(2-Methoxyphenyl)hydroxylamine is metabolized primarily by CYP2E1, whereas para-substituted analogs might engage other isoforms .

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